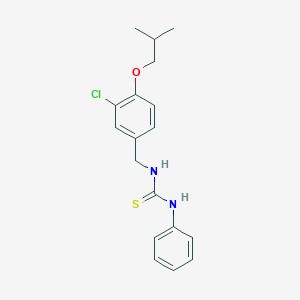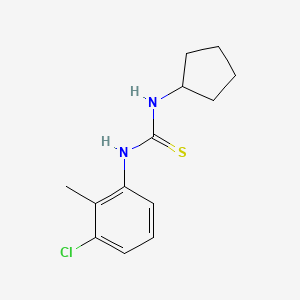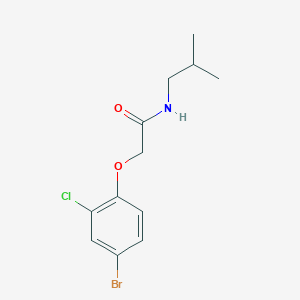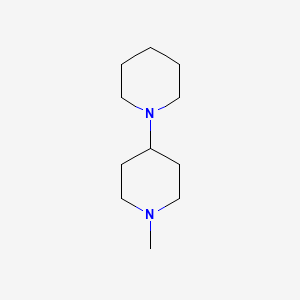
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of coumarin derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular signaling pathways. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit antibacterial and antifungal activities against various pathogens. Additionally, it has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The use of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized and purified. It exhibits significant biological activities at low concentrations, making it a potentially useful tool for the study of various cellular processes. However, one limitation of this compound is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One direction is the development of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the structure-activity relationship of this compound and the development of more potent derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs is an area of potential future research.
合成法
There are various methods available for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One of the most commonly used methods is the reaction of 3-benzyl-4-methylcoumarin with cyclopropanecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is obtained in good yields and can be purified using column chromatography.
科学的研究の応用
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.
特性
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-17-10-9-16(24-20(22)15-7-8-15)12-19(17)25-21(23)18(13)11-14-5-3-2-4-6-14/h2-6,9-10,12,15H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYHSTKBWHUKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)

![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)

![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)

